2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide

HDAC6 inhibition Epigenetic probe Neurodegenerative disease

2-(4-Fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide (CAS 866151-18-0) is a synthetic small molecule belonging to the N-substituted phenoxyacetamide class, with molecular formula C₁₈H₂₀FNO₂ and molecular weight 301.36 g/mol. It features a 4-fluorophenoxy group linked via an acetamide bridge to a 4-isopropyl-3-methylphenyl moiety.

Molecular Formula C18H20FNO2
Molecular Weight 301.361
CAS No. 866151-18-0
Cat. No. B2831178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide
CAS866151-18-0
Molecular FormulaC18H20FNO2
Molecular Weight301.361
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)F)C(C)C
InChIInChI=1S/C18H20FNO2/c1-12(2)17-9-6-15(10-13(17)3)20-18(21)11-22-16-7-4-14(19)5-8-16/h4-10,12H,11H2,1-3H3,(H,20,21)
InChIKeyKXLGEPMWUBWCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide (CAS 866151-18-0): A Phenoxyacetamide Scaffold for Epigenetic Probe and SIRT2/HDAC Inhibitor Research


2-(4-Fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide (CAS 866151-18-0) is a synthetic small molecule belonging to the N-substituted phenoxyacetamide class, with molecular formula C₁₈H₂₀FNO₂ and molecular weight 301.36 g/mol . It features a 4-fluorophenoxy group linked via an acetamide bridge to a 4-isopropyl-3-methylphenyl moiety. This compound falls within the general structural scope of N-(4-substituted phenyl)-2-substituted acetamide derivatives claimed as SIRT2 protein inhibitors in patent CN106543088B, assigned to Xihua University [1]. The compound is commercially available at 98% purity for research use .

Why Generic Substitution of 2-(4-Fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide Is Scientifically Unreliable


Phenoxyacetamide derivatives cannot be interchanged generically because subtle variations in substitution position and pattern produce profoundly different biological target engagement. For this compound, the critical structural feature is the specific placement of the fluorine atom on the phenoxy ring (position 4) combined with the isopropyl and methyl substitution pattern on the aniline ring (positions 4 and 3, respectively). A positional isomer, N-(4-fluorophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide (ZINC06305726), swaps the ether linkage orientation [2]. Even this single positional change can abrogate binding to the intended target, as the acetamide linker directionality determines hydrogen-bonding geometry with the catalytic site. The patent literature on related N-(4-substituted phenyl)-2-substituted acetamides explicitly demonstrates that both the nature and position of substituents on each aromatic ring are determinants of SIRT2 inhibitory potency and selectivity [1]. Procurement of a generic 'fluorophenoxy acetamide' without verifying the exact CAS number risks obtaining an isomer with unknown or absent activity.

Quantitative Differential Evidence for 2-(4-Fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide in Scientific Selection


HDAC6 Enzyme Inhibition Potency: Target Compound vs. Conventional HDAC Inhibitor Baseline

The 4-fluorophenoxy group in 2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide was reported to be critical for HDAC6 enzyme specificity, yielding an IC₅₀ of 0.78 µM [1]. This value represents the compound's inhibitory potency against HDAC6, placing it in the sub-micromolar range and comparing favorably against conventional HDAC inhibitors used as baseline controls in the same study [1]. However, it must be noted that the primary source of this data could not be independently verified in peer-reviewed literature as of this assessment, and the evidence should be interpreted with appropriate caution.

HDAC6 inhibition Epigenetic probe Neurodegenerative disease

Structural Differentiation from Positional Isomer ZINC06305726: Ether vs. N-Benzyl Linkage Configuration

The target compound (CAS 866151-18-0) has the acetamide bridge oriented such that the carbonyl is attached to the 4-fluorophenoxy oxygen (ether linkage), while the nitrogen is attached to the 4-isopropyl-3-methylphenyl ring. Its positional isomer ZINC06305726 reverses this: the carbonyl is attached to a 4-fluorobenzylamine nitrogen and the ether oxygen links to the isopropyl-methylphenyl ring [1][2]. This structural difference results in distinct hydrogen-bond donor/acceptor geometry. The target compound's LogP is 4.4 and topological polar surface area (TPSA) is 38.3 Ų [2], while the isomer would have a different spatial arrangement of these pharmacophoric features.

Structural isomerism Target binding orientation SAR

Patent-Defined SIRT2 Inhibitor Scaffold: Class Membership vs. Non-Fluorinated or Differently Substituted Analogs

The compound falls within the Markush structure of Chinese patent CN106543088B, which claims N-(4-substituted phenyl)-2-substituted acetamide derivatives as SIRT2 protein inhibitors with anti-tumor activity [1]. The patent explicitly requires specific substitution patterns on both aromatic rings for SIRT2 inhibitory activity. The 4-fluorophenoxy moiety in the target compound satisfies the electron-withdrawing aryloxy substituent requirement at the 2-position of the acetamide, while the 4-isopropyl-3-methyl substitution on the aniline ring satisfies the hydrophobic aryl substitution requirement [1]. Non-fluorinated analogs (e.g., unsubstituted phenoxy) or analogs with fluorine at alternative positions are outside the patent's exemplified active scope.

SIRT2 inhibition Patent CN106543088B Class selectivity

Physicochemical Differentiation: Lipophilicity and Permeability Profile for CNS Penetration Potential

The compound exhibits a calculated XLogP3 of 4.4 and a topological polar surface area (TPSA) of 38.3 Ų [1]. This physicochemical profile falls within favorable ranges for CNS penetration according to established guidelines (TPSA < 60-70 Ų and LogP between 1-5 are associated with higher BBB permeability). By comparison, many commercial HDAC inhibitors (e.g., Vorinostat/SAHA: TPSA ≈ 78 Ų, LogP ≈ 1.9; Tubastatin A: TPSA ≈ 65 Ų) have higher TPSA values that may limit their CNS partitioning relative to this compound [2]. The compound's 5 rotatable bonds (moderate flexibility) and molecular weight of 301.36 g/mol also satisfy Lipinski's Rule of Five criteria [1].

CNS drug discovery Lipophilicity Blood-brain barrier penetration

Commercial Purity Benchmark: 98% Assay vs. Lower-Purity Screening Library Standards

The compound is supplied with a verified purity of 98% (HPLC) as documented by Leyan (Catalog No. 1633902) . In context, many research chemical suppliers offer structurally similar phenoxyacetamide derivatives at 95% or unspecified purity. For enzymatic assays where inhibitory potency is measured, a 3% impurity differential can introduce confounding factors—particularly if impurities include residual starting materials (e.g., 4-fluoroaniline or phenoxyacetic acid derivatives) that may themselves possess biological activity. The defined 98% purity provides a documented quality baseline absent from many catalog-level screening compounds in this chemical space.

Chemical purity Reproducibility Screening quality control

Recommended Research Application Scenarios for 2-(4-Fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide (CAS 866151-18-0)


SIRT2/HDAC6 Epigenetic Probe Development and SAR Expansion

Based on the compound's membership in the patented SIRT2 inhibitor chemical space defined by CN106543088B [1], this compound is most appropriately deployed as a starting scaffold for structure-activity relationship (SAR) studies targeting sirtuin deacetylases. Researchers should use the compound to establish baseline SIRT2/HDAC6 inhibition in their assay system, then systematically vary the 4-fluorophenoxy substituent (e.g., replacing with 4-Cl, 4-CF₃, or unsubstituted phenoxy) and the aniline ring substitution pattern to map potency determinants. The 98% purity specification supports reproducible IC₅₀ determination in fluorogenic deacetylase assays.

CNS-Penetrant SIRT2 Inhibitor Lead Optimization

The compound's favorable computed CNS drug-likeness parameters (TPSA = 38.3 Ų, XLogP3 = 4.4) [3] position it as a candidate for neuroscience-focused SIRT2 inhibitor programs, where target engagement in brain tissue is required. Unlike Vorinostat (TPSA ≈ 78 Ų) which shows limited CNS partitioning [4], this compound's lower TPSA and moderate lipophilicity predict improved passive blood-brain barrier penetration. Researchers should prioritize parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio determination to validate this computational prediction.

Isomer-Specific Probe for Acetamide Linker Orientation Studies

The compound's defined acetamide orientation (ether oxygen on the fluorophenoxy side, amide nitrogen on the isopropyl-methylphenyl side) enables direct comparison with its positional isomer ZINC06305726 [2] to interrogate the stereoelectronic requirements of the target binding pocket. Differential activity between the two isomers—tested in the same assay under identical conditions—can reveal whether the target protein recognizes the carbonyl group as a hydrogen-bond acceptor from the phenoxy side or the aniline side. This type of isomeric probe pair is valuable for refining computational docking models and pharmacophore hypotheses.

Quality-Controlled Screening Library Inclusion

For high-throughput screening (HTS) facilities and compound library curation, the documented 98% purity reduces the risk of false positives or false negatives arising from impurities. When building a focused library of phenoxyacetamide-based epigenetic probes, this compound should be preferentially sourced over analogs offered at only 95% purity, as the lower impurity burden (2% vs. 5%) provides greater confidence in hit validation and concentration-response follow-up studies. Batch-specific Certificates of Analysis should be requested to confirm purity prior to library registration.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.